1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPNSDCASPDYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the nucleophilic substitution of 1-chloro-2-(chloromethyl)benzene with 4-chlorothiophenol. The reaction proceeds under basic conditions, typically employing sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the thiol group, enhancing its nucleophilicity. The solvent system often comprises polar aprotic solvents such as dimethylformamide (DMF) or non-polar aromatic solvents like xylene, with reactions conducted at 80–120°C for 6–12 hours.
Workup and Purification
Post-reaction, the mixture is quenched with water, and the organic layer is extracted using dichloromethane or ethyl acetate. Drying agents such as anhydrous magnesium sulfate (MgSO₄) are employed before solvent removal via rotary evaporation. The crude product is purified via vacuum distillation (b.p. 180–185°C at 5 mmHg) or recrystallization from ethanol, yielding 68–75% purity.
Phase-Transfer Catalyzed Thioetherification
Catalytic System and Advantages
To mitigate harsh reaction conditions, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) has been explored. This method operates in a biphasic system (water/toluene), where the catalyst facilitates the transfer of the deprotonated thiolate anion into the organic phase. Reactions proceed at ambient temperatures (25–40°C) within 3–5 hours, achieving yields of 82–88%.
Limitations and Scalability
While PTC reduces energy consumption, the requirement for stoichiometric amounts of base (e.g., NaOH) and catalyst increases costs. Additionally, emulsion formation during workup complicates large-scale production.
Solid-Phase Synthesis for High-Purity Applications
Immobilized Reactant Strategy
For pharmaceutical applications requiring ultra-high purity, solid-phase synthesis has been adapted. Here, 4-chlorothiophenol is immobilized on a resin via a labile linker, and 1-chloro-2-(chloromethyl)benzene is introduced in excess. The reaction proceeds under mild conditions (room temperature, 24 hours), with the product cleaved from the resin using trifluoroacetic acid (TFA). This method achieves >95% purity but suffers from low yields (45–50%) and high resin costs.
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Phase-Transfer Catalysis | Solid-Phase Synthesis |
|---|---|---|---|
| Yield | 68–75% | 82–88% | 45–50% |
| Purity | 85–90% | 90–92% | >95% |
| Reaction Time | 6–12 hours | 3–5 hours | 24 hours |
| Scalability | High | Moderate | Low |
| Cost Efficiency | Moderate | High | Low |
Mechanistic Insights and Side Reactions
Competing Pathways
A critical side reaction involves oxidation of 4-chlorothiophenol to bis(4-chlorophenyl) disulfide, particularly under aerobic conditions. This is mitigated by conducting reactions under nitrogen or argon atmospheres. Additionally, over-alkylation of the thiolate anion can occur, producing dialkylated byproducts. Excess benzyl chloride and controlled reaction temperatures (≤120°C) suppress this issue.
Solvent Effects
Non-polar solvents like xylene favor monoalkylation by stabilizing the transition state, whereas polar solvents accelerate disulfide formation.
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene has several notable applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : Serves as a building block for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : Utilized in various substitution and coupling reactions.
Biology
- Biochemical Pathway Studies : Its structure provides insights into the interactions of organochlorine compounds in biological systems.
- Enzyme Interaction Studies : Investigated for its ability to modulate enzyme activities, particularly cytochrome P450 enzymes.
Medicine
- Potential Therapeutic Agent : Ongoing research is exploring its efficacy in targeting specific molecular pathways related to disease processes.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, indicating potential for developing new antimicrobial agents.
Industry
- Production of Specialty Chemicals : Used in manufacturing polymers, coatings, and other specialty materials.
- Chemical Manufacturing Processes : Employed in large-scale industrial processes optimized for yield and purity.
Toxicity Studies
Toxicological evaluations have highlighted potential risks associated with exposure to this compound. Key findings include:
| Study Type | Findings | NOAEL (mg/kg) |
|---|---|---|
| Oral Repeat Dose (14 days) | Mild nephrosis at high doses; increased liver weight at ≥50 mg/kg | 10 |
| Dermal Exposure | Cytoplasmic vacuolization at ≥1000 ppm | 125 ppm |
| Inhalation Study | Hepatocellular hypertrophy at high doses | Not specified |
These studies suggest that while the compound has therapeutic potential, it poses risks at elevated exposure levels.
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
Anticancer Research
A study investigated the effects on human cancer cell lines, demonstrating significant inhibition of cell growth at concentrations above 50 µM.
Enzyme Interaction Studies
Research focused on how this compound interacts with cytochrome P450 enzymes revealed modulation of enzyme activity crucial for drug metabolism.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues of Chlorinated Aromatics
o,p′-DDT (1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene)
- Molecular Formula : C₁₄H₉Cl₅ (vs. C₁₃H₁₀Cl₂S for the target compound) .
- Key Differences : Replaces the sulfanylmethyl group with a trichloroethyl chain.
- Applications : Major insecticide; technical-grade DDT contains ~10–15% o,p′-DDT as an isomer .
- Environmental Impact : Persistent in soil (half-life: 4–30 years in temperate regions) .
Mitotane (1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene)
- Molecular Formula : C₁₄H₁₀Cl₄ .
- Key Differences : Dichloroethyl substituent instead of sulfanylmethyl.
- Applications : Antineoplastic drug; metabolite of DDT degradation .

- Biological Activity : Demonstrated cytotoxicity in combination with curcumin derivatives .
1-Chloro-2-(methylsulfanyl)benzene
- Molecular Formula : C₇H₇ClS .
- Key Differences : Simpler structure lacking the 4-chlorophenyl extension.
- Applications : Biochemical reagent; used in ligand studies .
1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene
- Molecular Formula : C₁₅H₁₅ClO .
- Key Differences : Ethoxyphenyl group replaces sulfanylmethyl.
- Applications : High-purity reagent in biomedical research .
Functional Group Comparison
Biological Activity
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene, also known as a sulfonyl compound, is of significant interest in medicinal chemistry due to its potential biological activities. This compound features a chlorinated benzene ring and a sulfanyl group, which are often associated with various pharmacological properties, including antibacterial and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 265.19 g/mol. The structure can be represented as follows:
This compound's unique structure allows it to interact with biological molecules, which is crucial for its activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing sulfonyl groups. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. Specifically, it has been noted for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
- Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission.
- Urease Inhibition : Urease inhibitors are crucial in treating conditions related to kidney stones and urinary tract infections .
Inhibitory Potency : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range, indicating significant inhibitory potential.
Study on Antibacterial and Enzyme Inhibition
One study synthesized a series of sulfonamide derivatives and evaluated their biological activities. Among these, several compounds exhibited strong AChE and urease inhibition with IC50 values significantly lower than that of reference standards. For example:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 | AChE |
| Compound B | 0.63 | Urease |
These findings suggest that modifications in the structure can enhance biological activity, making compounds like this compound promising candidates for further development .
The biological activity of sulfonyl compounds often involves interaction with specific enzymes or bacterial cell walls. The presence of chlorine atoms in the structure may enhance lipophilicity, facilitating membrane penetration and interaction with target sites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 2-chlorobenzyl chloride with 4-chlorothiophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours. Monitor completion via TLC (silica gel, hexane/ethyl acetate 8:2) .
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity by HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) .
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm the structure. Key signals include aromatic protons (δ 7.2–7.5 ppm) and the sulfanylmethyl group (δ ~4.3 ppm for SCH₂) .
- Mass spectrometry : Perform ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.0 for C₁₃H₁₀Cl₂S) .
- HPLC : Use a C18 column with UV detection to assess purity (>98%) and retention time consistency .
Q. What stability studies are critical for handling this compound in experimental settings?
- Methodology :
- Accelerated stability testing : Store the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., oxidation to sulfoxide derivatives) .
- Light sensitivity : Expose to UV light (254 nm) for 48 hours; analyze photodegradation products using LC-MS .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic and steric effects influencing this compound’s reactivity?
- Methodology :
- DFT calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize observed bioactivity .
Q. What experimental designs are suitable for investigating its potential as an enzyme inhibitor or agrochemical?
- Methodology :
- Enzyme inhibition assays : Test against acetylcholinesterase or cytochrome P450 isoforms using spectrophotometric methods (e.g., Ellman’s reagent for thiol-dependent enzymes) .
- Herbicidal activity : Conduct greenhouse trials on model plants (e.g., Arabidopsis), applying the compound at 0.1–1.0 mM and measuring chlorophyll degradation .
Q. How can contradictory data on its environmental persistence be resolved?
- Methodology :
- Hydrolysis studies : Compare degradation rates in buffered solutions (pH 4–9) at 25°C. Use LC-MS to identify hydrolytic products (e.g., 4-chlorobenzenethiol) .
- Soil microcosm experiments : Analyze half-life in agricultural soil under aerobic/anaerobic conditions, quantifying residual compound via GC-ECD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

